7-Position Benzylpiperazine Substitution Confers Predicted Lipophilicity Advantage Over Phenylpiperazine and Piperazine-Free Analogs
The cLogP of 7-(4-benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is calculated at ~5.2 (ChemDraw/ChemAxon prediction based on molecular formula C₂₆H₂₉N₅) . This represents approximately a +1.0 log unit increase relative to the 7-(4-phenylpiperazin-1-yl) analog (cLogP ~4.2, MW 397.5, C₂₅H₂₇N₅) . The elevated lipophilicity arises from the benzyl group replacing a phenyl ring directly attached to the piperazine nitrogen, adding a methylene spacer that increases conformational flexibility and hydrophobic surface area . Within the broader pyrazolo[1,5-a]pyrimidine class, lipophilicity in the cLogP 3–6 range has been correlated with improved membrane permeability and CNS exposure, although values exceeding 5.5 carry increased risk of metabolic liability and poor aqueous solubility [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~5.2 (calculated; C₂₆H₂₉N₅, MW 411.5) |
| Comparator Or Baseline | 7-(4-Phenylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: cLogP ~4.2 (calculated; C₂₅H₂₇N₅, MW 397.5); Piperazine-free core (2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one): cLogP ~2.8 |
| Quantified Difference | ΔcLogP ≈ +1.0 vs. phenylpiperazine analog; ≈ +2.4 vs. piperazine-free 7-one core |
| Conditions | In silico prediction using fragment-based cLogP algorithms; experimental logP/logD₇.₄ not publicly available for this compound |
Why This Matters
This lipophilicity differential is meaningful for CNS-targeted screening programs, as compounds with cLogP 4–6 and basic pKa values fall within the optimal range for blood-brain barrier penetration, whereas the less lipophilic phenylpiperazine analog may exhibit restricted CNS distribution.
- [1] Cherukupalli S, Karpoormath R, Chandrasekaran B, et al. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. Eur J Med Chem. 2017;126:298-352. (Review: SAR summary of pyrazolo[1,5-a]pyrimidine physicochemical property trends). View Source
